molecular formula C12H14BrNO2 B13036432 (1R,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid

(1R,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13036432
M. Wt: 284.15 g/mol
InChI Key: WJPWSURSXGOKPY-JOYOIKCWSA-N
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Description

(1R,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, featuring a cyclopentane ring substituted with an amino group, a bromophenyl group, and a carboxylic acid group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a bromobenzene derivative.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reagents are carefully selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving amino acids and their derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. The carboxylic acid group can also form ionic interactions with positively charged residues.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • CIS-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Uniqueness

(1R,3S)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable for studying stereospecific processes.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

(1R,3S)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-2-8(6-10)9-4-5-12(14,7-9)11(15)16/h1-3,6,9H,4-5,7,14H2,(H,15,16)/t9-,12+/m0/s1

InChI Key

WJPWSURSXGOKPY-JOYOIKCWSA-N

Isomeric SMILES

C1C[C@@](C[C@H]1C2=CC(=CC=C2)Br)(C(=O)O)N

Canonical SMILES

C1CC(CC1C2=CC(=CC=C2)Br)(C(=O)O)N

Origin of Product

United States

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